7-Oxa-2,5-dithiabicyclo[2.2.1]heptane
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Overview
Description
7-Oxa-2,5-dithiabicyclo[221]heptane is a bicyclic compound characterized by the presence of an oxygen atom and two sulfur atoms within its structure
Preparation Methods
The synthesis of 7-Oxa-2,5-dithiabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile, resulting in the formation of the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-Oxa-2,5-dithiabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfur-oxygen bonds.
Scientific Research Applications
7-Oxa-2,5-dithiabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 7-Oxa-2,5-dithiabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved often include the modulation of enzymatic activity, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
7-Oxa-2,5-dithiabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound lacks the sulfur atoms present in this compound, resulting in different chemical properties and reactivity.
7-Oxa-2-azabicyclo[2.2.1]heptane:
This compound derivatives: Various derivatives can be synthesized by modifying the functional groups attached to the bicyclic core, leading to compounds with tailored properties for specific applications.
Properties
CAS No. |
279-58-3 |
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Molecular Formula |
C4H6OS2 |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
7-oxa-2,5-dithiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C4H6OS2/c1-3-5-4(6-1)2-7-3/h3-4H,1-2H2 |
InChI Key |
ZHNUWLCNVXPJSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2OC(S1)CS2 |
Origin of Product |
United States |
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